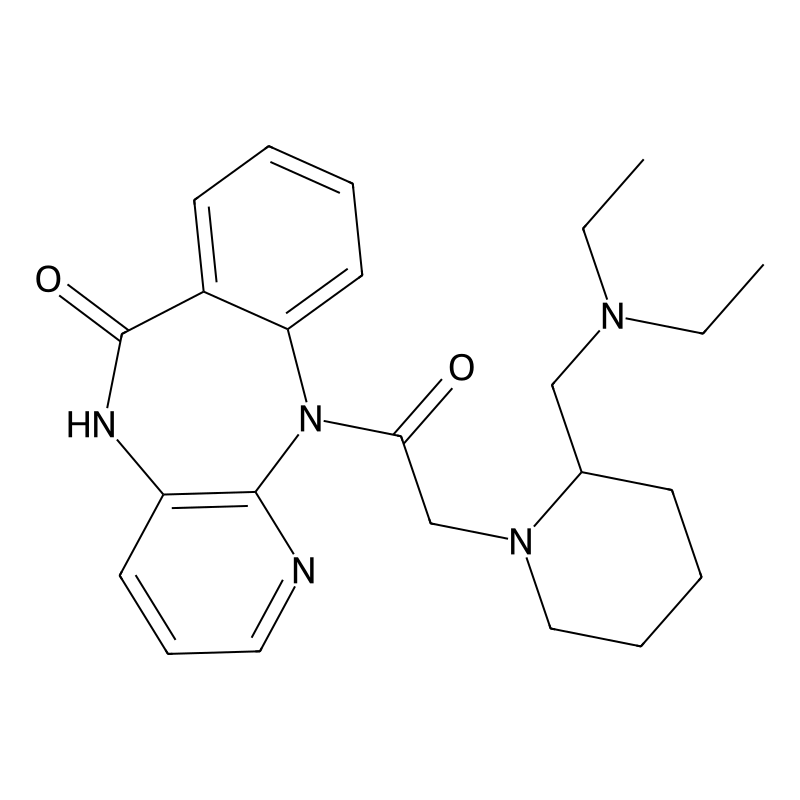

Otenzepad

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Otenzepad, also known as AF-DX 116, is a competitive antagonist of the muscarinic acetylcholine receptors, specifically exhibiting selectivity for the M2 receptor subtype. It is characterized by its potential use in treating cardiac arrhythmias due to its cardioselective properties. Otenzepad was developed to minimize side effects associated with non-selective muscarinic antagonists while effectively modulating heart rate and rhythm .

The primary chemical reaction involving Otenzepad is its binding to the muscarinic M2 receptors. The compound operates through competitive inhibition, blocking acetylcholine from binding to these receptors. This interaction results in decreased parasympathetic activity on the heart, leading to increased heart rate and improved cardiac function in specific clinical scenarios .

Otenzepad exhibits notable biological activity as a selective antagonist of the M2 muscarinic receptor. This selectivity is crucial as it allows for modulation of cardiac function without significantly affecting other muscarinic receptor subtypes that could lead to unwanted side effects. In preclinical studies, Otenzepad has shown efficacy in reducing bradycardia and managing atrial fibrillation .

The synthesis of Otenzepad involves several steps typical of pharmaceutical compound development. While specific synthetic routes are proprietary, general methods for synthesizing muscarinic antagonists include:

- Formation of key intermediates: Utilizing heterocyclic chemistry to create the core structure.

- Functionalization: Adding specific functional groups that enhance receptor selectivity and potency.

- Purification: Employing chromatographic techniques to isolate the desired compound from byproducts.

These methods ensure that Otenzepad maintains high purity and efficacy for therapeutic use .

Otenzepad has primarily been investigated for its applications in cardiology. Its main therapeutic uses include:

- Treatment of arrhythmias: Particularly atrial fibrillation and other forms of irregular heartbeats.

- Management of bradycardia: Helping to increase heart rate in patients with excessively low heart rates.

Clinical trials have demonstrated its potential effectiveness in these areas, positioning it as a promising candidate for future therapies .

Research on Otenzepad has focused on its interactions with various muscarinic receptors. Notably:

- Allosteric modulation: Studies indicate that Otenzepad can act as an allosteric modulator at the M2 receptor, influencing receptor activity beyond simple competitive inhibition .

- Schild plot analysis: Experimental data show a linear Schild plot over a wide concentration range, indicating consistent antagonistic behavior across different doses .

These findings contribute to understanding how Otenzepad can be effectively used in clinical settings.

Otenzepad's unique profile can be compared with several other muscarinic antagonists:

| Compound | Receptor Selectivity | Primary Use | Unique Features |

|---|---|---|---|

| Otenzepad | M2 | Cardiac arrhythmias | Cardioselective; minimal side effects |

| Tolterodine | M3 | Overactive bladder | Non-selective; broader anticholinergic effects |

| Ipratropium | M3 | Asthma | Inhaled delivery; bronchodilator |

| Scopolamine | Non-selective | Motion sickness | CNS penetration; sedative effects |

Otenzepad stands out due to its selective action on the M2 receptor, which allows for targeted therapeutic effects in cardiac conditions without significant interference with other muscarinic pathways .

Both enantiomers of Otenzepad exhibit optical activity, demonstrating the ability to rotate plane-polarized light in opposite directions [7] [8]. The (+)-enantiomer functions as a dextrorotatory compound, rotating polarized light in a clockwise direction, while the (-)-enantiomer acts as a levorotatory compound, producing counterclockwise rotation [7] [9] [10]. This fundamental property distinguishes the two mirror-image forms and provides the basis for their analytical identification and quantification.

The optical activity of Otenzepad enantiomers follows the established principle that chiral compounds are optically active, while achiral compounds remain optically inactive [7] [8]. When equal quantities of both enantiomers are present, forming a racemic mixture, the optical rotations cancel each other, resulting in an optically inactive racemate [9] [11] [12].

Molecular Basis of Chirality

The stereochemical behavior of Otenzepad originates from the three-dimensional tetrahedral arrangement around the chiral carbon atom [3] [4]. This spatial configuration prevents the superposition of one enantiomer onto its mirror image, establishing the fundamental non-superimposable relationship characteristic of enantiomeric pairs [13] [10].

The diethylaminomethyl substituent at the chiral center plays a crucial role in determining the stereochemical properties and contributes to the differential biological activity observed between enantiomers [1] [3]. This structural feature influences both the spatial orientation of the molecule and its interaction with biological targets, particularly muscarinic receptors.

Resolution Techniques for Racemic Mixtures

The separation of Otenzepad enantiomers from racemic mixtures requires sophisticated chiral resolution methodologies due to the identical physical and chemical properties shared by enantiomers [11] [14] [15]. Several established techniques have been developed for the effective resolution of Otenzepad racemates.

Diastereomeric Salt Formation

Diastereomeric salt crystallization represents the most widely employed classical resolution technique for Otenzepad [11] [16] [15]. This method involves the conversion of enantiomeric mixtures into diastereomeric derivatives through reaction with chiral resolving agents. Common resolving agents include tartaric acid and its derivatives, mandelic acid, and other optically pure carboxylic acids [11] [16] [17].

The process begins with the formation of diastereomeric salts between Otenzepad enantiomers and the chiral resolving agent. Since diastereomers possess different physical properties, including solubility, melting points, and crystallization behavior, they can be separated through selective crystallization [11] [17] [18]. The less soluble diastereomeric salt typically crystallizes preferentially, allowing for separation from the more soluble counterpart.

Following separation, the pure enantiomer is recovered through deprotonation or acid-base treatment to remove the resolving agent [16] [15]. This classical approach typically yields a maximum of 50% of the desired enantiomer, although the remaining racemic material can be recycled for subsequent resolution cycles [11] [15].

Enantioselective Chromatography

Chiral stationary phase high-performance liquid chromatography has emerged as the preferred analytical and preparative method for Otenzepad enantiomer separation [14] [19] [20]. This technique employs specialized column packing materials containing chiral selectors that interact differentially with each enantiomer.

Polysaccharide-based chiral stationary phases, particularly cellulose and amylose derivatives, demonstrate exceptional performance for Otenzepad resolution [14] [20] [21]. These phases utilize the three-point interaction model for chiral recognition, where one enantiomer forms three simultaneous interactions with the chiral selector while the mirror-image partner achieves only two or fewer interactions [22] [21].

The separation mechanism involves the formation of transient diastereomeric complexes between Otenzepad enantiomers and the chiral stationary phase [14] [22]. The energy differences between these complexes determine the differential retention times, enabling baseline separation of the enantiomers [22] [21].

Advanced Resolution Methodologies

Simulated moving bed chromatography offers enhanced efficiency for large-scale Otenzepad resolution [14]. This continuous process utilizes multiple columns connected in series, with asynchronous switching of inlets and outlets to optimize separation efficiency and yield [14].

Crystallization-induced asymmetric transformation represents an emerging technique that combines crystallization with solution racemization to achieve theoretical yields approaching 100% [14] [23]. This method requires compounds capable of undergoing racemization in solution while maintaining selective crystallization of one enantiomer.

Comparative Analysis of (+)- and (-)-Enantiomers

The enantiomers of Otenzepad exhibit significantly different pharmacological profiles, particularly in their interactions with muscarinic receptor subtypes. This differential behavior underscores the critical importance of stereochemical considerations in pharmaceutical development.

Receptor Binding Affinity Differences

The most pronounced difference between Otenzepad enantiomers lies in their muscarinic M2 receptor binding affinity. Research findings demonstrate that the (+)-enantiomer possesses 8-fold greater potency at the M2 receptor compared to the (-)-enantiomer [1]. This substantial difference in binding affinity translates directly to therapeutic efficacy and selectivity profiles.

The enhanced potency of the (+)-enantiomer results from optimal spatial complementarity with the M2 receptor binding site [3]. The three-dimensional arrangement of functional groups in the (+)-configuration enables more favorable interactions with key amino acid residues within the receptor binding pocket, resulting in increased binding affinity and biological activity.

Stereochemical Selectivity Patterns

Beyond the primary M2 receptor interaction, Otenzepad enantiomers display distinct selectivity patterns across the complete muscarinic receptor family [1]. The (+)-enantiomer demonstrates enhanced cardioselectivity, showing preferential binding to cardiac M2 receptors over other muscarinic subtypes [24] [25]. This selectivity profile contributes to the compound's potential therapeutic applications in treating cardiac arrhythmias and bradycardia.

The (-)-enantiomer exhibits reduced receptor selectivity and lower overall binding affinity across all muscarinic receptor subtypes [1]. While this enantiomer retains some biological activity, its therapeutic potential remains limited compared to the (+)-form due to decreased potency and selectivity.

Pharmacokinetic and Metabolic Differences

Although both enantiomers share identical molecular formulas and basic chemical properties, they may exhibit differential pharmacokinetic behavior in biological systems [3]. Enantiomers often display different rates of metabolism, distribution, and elimination due to the chiral nature of biological enzymes and transporters [3].

The (+)-enantiomer typically demonstrates more favorable pharmacokinetic properties, including potentially enhanced bioavailability and reduced clearance rates. These differences contribute to the overall therapeutic superiority of the (+)-form and support its development as the preferred clinical candidate.

Optical Rotation and Physical Properties

The enantiomers exhibit opposite optical rotation directions while maintaining identical melting points, boiling points, and solubility characteristics in achiral environments [7] [10]. The (+)-enantiomer produces dextrorotatory optical activity, while the (-)-enantiomer generates levorotatory rotation of equal magnitude but opposite direction [7] [8].

These optical properties serve as fundamental analytical tools for enantiomeric purity determination and quality control in pharmaceutical manufacturing [9] [26]. Polarimetric measurements enable direct assessment of enantiomeric composition without requiring prior separation [26] [27].

Clinical Development Implications

The substantial difference in M2 receptor potency between Otenzepad enantiomers has profound implications for clinical development strategies [1] [3]. The 8-fold superior potency of the (+)-enantiomer supports its selection as the preferred therapeutic agent, potentially enabling lower dosing requirements and reduced side effect profiles.

Development of the single (+)-enantiomer formulation offers advantages including simplified pharmacokinetics, enhanced therapeutic indices, and improved patient safety profiles compared to racemic formulations [3] [10]. This approach aligns with contemporary pharmaceutical development practices that favor enantiopure compounds over racemic mixtures when significant enantiomeric differences exist.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

OM7J0XAL0S

SX2WTG9R3Z

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

122467-13-4

102394-31-0

Wikipedia

Dates

2: Lanzafame A, Christopoulos A, Mitchelson F. The allosteric interaction of otenzepad (AF-DX 116) at muscarinic M2 receptors in guinea pig atria. Eur J Pharmacol. 2001 Mar 30;416(3):235-44. Erratum in: Eur J Pharmacol 2001 Jun 29;423(1):93-4. PubMed PMID: 11290374.

3: Bellido I, Fernández JL, Gómez A, Sánchez de la Cuesta F. Otenzepad shows two populations of binding sites in human gastric smooth muscle. Can J Physiol Pharmacol. 1995 Jan;73(1):124-9. PubMed PMID: 7600442.